4-((2-(diethylamino)ethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one
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Overview
Description
4-((2-(diethylamino)ethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(diethylamino)ethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the nitration of 1-ethylquinolin-2(1H)-one followed by the introduction of the diethylaminoethyl group through nucleophilic substitution. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
4-((2-(diethylamino)ethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The diethylaminoethyl group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic reagents like sodium hydride or potassium tert-butoxide are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit a range of biological activities and chemical properties.
Scientific Research Applications
4-((2-(diethylamino)ethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial or anticancer agent.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((2-(diethylamino)ethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-(dimethylamino)ethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one
- 4-((2-(diethylamino)ethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one
- 4-((2-(diethylamino)ethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-thione
Uniqueness
4-((2-(diethylamino)ethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[2-(diethylamino)ethylamino]-1-ethyl-3-nitroquinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-4-19(5-2)12-11-18-15-13-9-7-8-10-14(13)20(6-3)17(22)16(15)21(23)24/h7-10,18H,4-6,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCBDOGWEUGCQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCN(CC)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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